Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate

Overview

Description

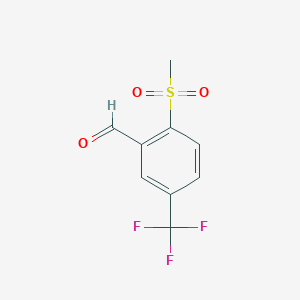

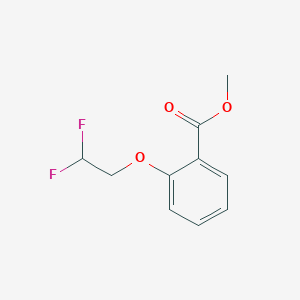

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The presence of 4-AP-t-BOC in the tablets was confirmed using gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry analyses, and spectral fragmentation pathways were suggested .Molecular Structure Analysis

The molecular formula of Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is C16H23FN2O2 . The molecular weight is 294.36 g/mol . The InChI is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 .Chemical Reactions Analysis

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate include a molecular weight of 294.36 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 294.17435614 g/mol, and a topological polar surface area of 55.6 Ų .Scientific Research Applications

Organic Synthesis

This compound is used as an intermediate in organic synthesis . It can be used in the laboratory for the synthesis of various organic compounds .

Pharmaceutical Research

It is used as a pharmaceutical intermediate . This means it is used in the production of various drugs.

Development of PROTACs

This compound is useful as a semi-flexible linker in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a novel approach to knock down proteins through chemical means.

Targeted Protein Degradation

In line with its use in PROTAC development, this compound can be used for targeted protein degradation . This is a powerful tool in understanding the role of specific proteins within biological pathways.

Necroptosis Research

This compound has been used in the development of PROTAC molecules that effectively degrade Mixed Lineage Kinase domain-Like pseudokinase (MLKL) and completely abrogate cell death in a TSZ model of necroptosis . This provides a powerful tool to further our understanding of the role of MLKL within the necroptotic pathway.

Opioid Crisis Research

This compound is one of the precursors of the most common synthesis of Fentanyl , one of the major contributing drugs to the opioid crisis in North America. Therefore, it is important in research aimed at addressing the opioid crisis.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is suggested that this compound could be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

In the context of protacs, these molecules function by binding to the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound is implicated in the necroptotic pathway through its potential use in PROTACs targeting MLKL (Mixed Lineage Kinase domain-Like pseudokinase), the ultimate effector of necroptosis . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited.

Result of Action

The result of the action of this compound, when used in a PROTAC molecule, is the degradation of the target protein. In the case of a PROTAC targeting MLKL, this would result in the abrogation of cell death in a model of necroptosis .

properties

IUPAC Name |

tert-butyl 4-(4-amino-2-fluoro-N-methylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-13(8-10-21)20(4)15-6-5-12(19)11-14(15)18/h5-6,11,13H,7-10,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWDHLXFHIJYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)